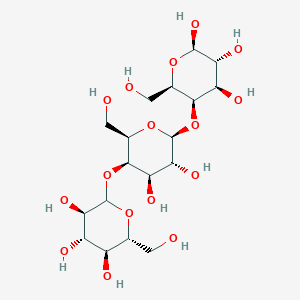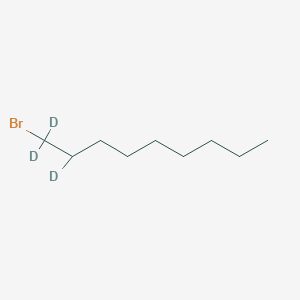
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol, also known as tetrahydronaphthalen-1-ol, is a synthetic compound with a wide range of applications in scientific research. It is an aromatic hydrocarbon that has been used in a variety of experiments in the fields of biochemistry, physiology, and pharmacology. Due to its unique properties, it has been used to study the mechanisms of action of drugs and other compounds, as well as to study the biochemical and physiological effects of certain substances.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol involves the reduction of a ketone intermediate followed by a Grignard reaction.
Starting Materials
3,4-Dichlorobenzaldehyde, Methylcyclohexanone, Mg, Bromobenzene, Ethyl acetate, Sodium sulfate, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Wate
Reaction
Step 1: Condensation of 3,4-Dichlorobenzaldehyde and Methylcyclohexanone in the presence of sodium hydroxide to form (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenone., Step 2: Reduction of the ketone intermediate using Mg and ethyl acetate to form (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol., Step 3: Preparation of the Grignard reagent by reacting bromobenzene with Mg in diethyl ether., Step 4: Addition of the Grignard reagent to the ketone intermediate in the presence of HCl to form the desired product., Step 5: Purification of the product using water and sodium sulfate.
Wirkmechanismus
The mechanism of action of (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenolphthalen-1-ol is not fully understood, but it is thought to act as a ligand, binding to a specific receptor in the body and activating it. It is also thought to interact with other molecules in the body, such as enzymes, to alter their activity and affect the biochemical and physiological processes in the body.
Biochemische Und Physiologische Effekte
Tetrahydronaphthalen-1-ol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety and depression, as well as to improve memory and cognitive performance. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the risk of cardiovascular disease. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrahydronaphthalen-1-ol has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications in scientific research. However, it also has some limitations. It is not very stable and can degrade over time, and it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research with (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenolphthalen-1-ol. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, research into its potential toxicological effects and its potential use as a drug delivery system could also be beneficial. Finally, further research into its synthesis method and its potential industrial applications could also be beneficial.
Wissenschaftliche Forschungsanwendungen
Tetrahydronaphthalen-1-ol has been used in a variety of scientific research applications, including drug discovery, pharmacology, biochemistry, and physiology. In drug discovery, it has been used to study the mechanisms of action of drugs and other compounds, which can help scientists develop new and more effective drugs. In pharmacology, it has been used to study the biochemical and physiological effects of certain substances, which can help researchers identify potential therapeutic targets. In biochemistry, it has been used to study the structure and function of proteins, and in physiology, it has been used to study the mechanisms of various physiological processes.
Eigenschaften
CAS-Nummer |
167026-37-1 |
|---|---|
Produktname |
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol |
Molekularformel |
C₁₆H₁₄Cl₂O |
Molekulargewicht |
293.19 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



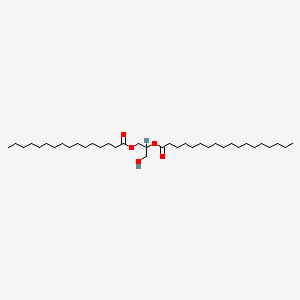
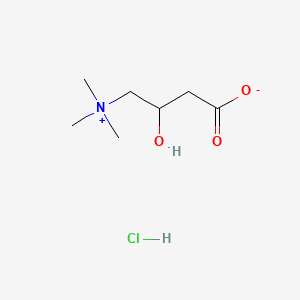
![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
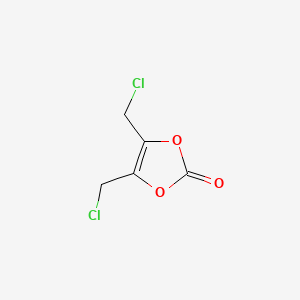
![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
